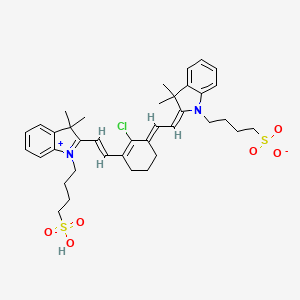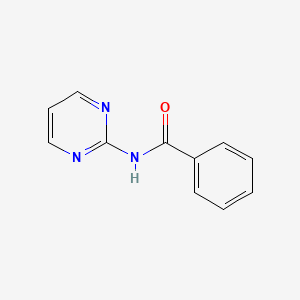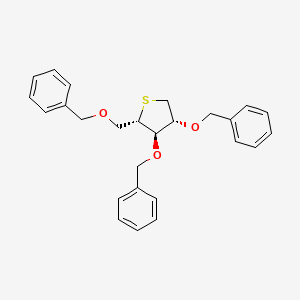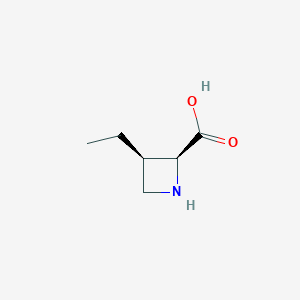
(2S,3R)-3-Ethylazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-Ethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Ethylazetidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner-Wadsworth-Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this method ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(2S,3R)-3-Ethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, and conditions may involve polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution might yield various substituted azetidine derivatives, while oxidation could produce carboxylic acids or ketones.
科学的研究の応用
(2S,3R)-3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be incorporated into peptides to study protein structure and function.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S,3R)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar synthetic routes and applications.
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid: Found in collagen and important for connective tissue stability.
Uniqueness
(2S,3R)-3-Ethylazetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(2S,3R)-3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChIキー |
WIBJWJCHZIGABR-UHNVWZDZSA-N |
異性体SMILES |
CC[C@@H]1CN[C@@H]1C(=O)O |
正規SMILES |
CCC1CNC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


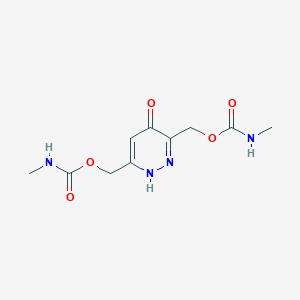

![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
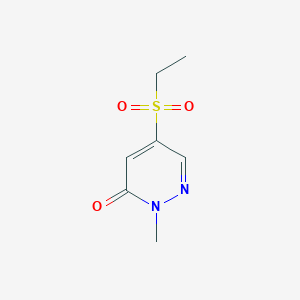
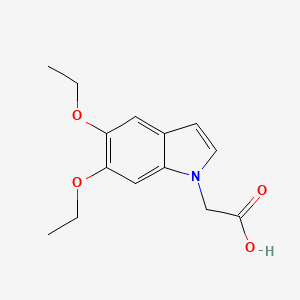
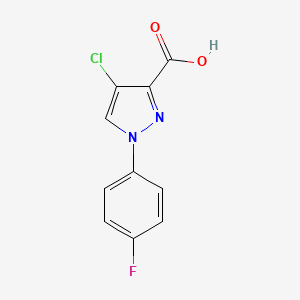



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
